2-Azetidinomethyl-4'-thiomethylbenzophenone

Description

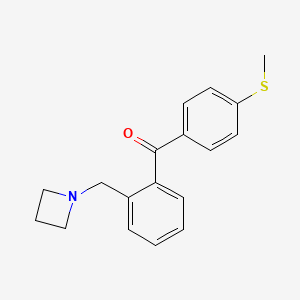

2-Azetidinomethyl-4'-thiomethylbenzophenone is a benzophenone derivative featuring an azetidine (four-membered nitrogen-containing ring) moiety at the 2-position and a thiomethyl (-SCH₃) group at the 4'-position of the aromatic rings.

Properties

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-(4-methylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NOS/c1-21-16-9-7-14(8-10-16)18(20)17-6-3-2-5-15(17)13-19-11-4-12-19/h2-3,5-10H,4,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPEQEZAEFDKMJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643699 | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898754-65-9 | |

| Record name | Methanone, [2-(1-azetidinylmethyl)phenyl][4-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Azetidinomethyl-4'-thiomethylbenzophenone is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound, characterized by an azetidine ring and a thiomethyl group attached to a benzophenone core, may exhibit various biological effects, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H19NOS. The structure includes:

- Azetidine Ring : A four-membered saturated heterocyclic ring that may influence the compound's interaction with biological targets.

- Thiomethyl Group : A sulfur-containing group that can enhance the compound's reactivity and potential biological effects.

- Benzophenone Core : A structural motif known for its role in photochemical reactions and interactions with biomolecules.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. The azetidine ring and thiomethyl group may facilitate binding to proteins or enzymes, modulating their activity. The benzophenone moiety could also contribute to the compound's overall biological effects by interacting with cellular components.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi.

- Case Study : In vitro assays demonstrated that this compound showed significant inhibitory effects against Staphylococcus aureus and Candida albicans, indicating its potential as a lead compound for developing new antimicrobial agents.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Candida albicans | 12 |

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have shown that it may induce apoptosis in cancer cell lines.

- Research Findings : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its effectiveness as an anticancer agent.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 25 | 60 |

| 50 | 30 |

Comparative Analysis with Related Compounds

When compared to structurally similar compounds, such as 4'-Azetidinomethyl-2-thiomethylbenzophenone, this compound exhibits distinct biological profiles due to variations in substitution patterns.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| 4'-Azetidinomethyl-2-thiomethylbenzophenone | Low | Moderate |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Molecular Properties

The table below highlights key structural analogs and their properties:

Note: *Molecular weight inferred from 4-azetidinomethyl-4'-thiomethylbenzophenone .

Key Observations:

Ring Size and Strain : The azetidine ring (4-membered) in the target compound introduces higher ring strain compared to the piperidine analog (6-membered), which may influence synthetic accessibility and biological interactions .

Iodo (-I): Adds halogen bonding capabilities and greater molecular weight, which may affect pharmacokinetics .

Polarity: The dioxolane group in 4-(1,3-dioxolan-2-yl)-4'-thiomethylbenzophenone introduces additional oxygen atoms, likely increasing solubility in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.